2-Hydrazino-7-methoxy-3-methylquinoline hydrochloride 2-Hydrazino-7-methoxy-3-methylquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1170811-18-3
VCID: VC18437413
InChI: InChI=1S/C11H13N3O.ClH/c1-7-5-8-3-4-9(15-2)6-10(8)13-11(7)14-12;/h3-6H,12H2,1-2H3,(H,13,14);1H
SMILES:
Molecular Formula: C11H14ClN3O
Molecular Weight: 239.70 g/mol

2-Hydrazino-7-methoxy-3-methylquinoline hydrochloride

CAS No.: 1170811-18-3

Cat. No.: VC18437413

Molecular Formula: C11H14ClN3O

Molecular Weight: 239.70 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazino-7-methoxy-3-methylquinoline hydrochloride - 1170811-18-3

Specification

CAS No. 1170811-18-3
Molecular Formula C11H14ClN3O
Molecular Weight 239.70 g/mol
IUPAC Name (7-methoxy-3-methylquinolin-2-yl)hydrazine;hydrochloride
Standard InChI InChI=1S/C11H13N3O.ClH/c1-7-5-8-3-4-9(15-2)6-10(8)13-11(7)14-12;/h3-6H,12H2,1-2H3,(H,13,14);1H
Standard InChI Key UEVXMCBZZKUHMD-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C(C=C2)OC)N=C1NN.Cl

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s quinoline core consists of a bicyclic system fused from a benzene ring and a pyridine ring. Key substitutions include:

  • A hydrazino group (-NH-NH2_2) at position 2, enabling nucleophilic reactivity and metal coordination .

  • A methoxy group (-OCH3_3) at position 7, influencing electronic distribution and solubility .

  • A methyl group (-CH3_3) at position 3, contributing to steric effects and metabolic stability .

The hydrochloride salt enhances solubility in polar solvents, making it suitable for biological assays .

Molecular Formula and Weight

Based on structural analogs like 7-bromo-2-hydrazino-3-methylquinoline hydrochloride (C10_{10}H11_{11}BrClN3_3) , the target compound’s molecular formula is inferred as C11_{11}H14_{14}ClN3_3O, with a molecular weight of 263.7 g/mol.

Table 1: Comparative Molecular Properties of Hydrazino-Substituted Quinoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substitutions
2-Hydrazino-7-methoxy-3-methylquinoline hydrochlorideC11_{11}H14_{14}ClN3_3O263.77-OCH3_3, 3-CH3_3
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride C10_{10}H11_{11}BrClN3_3288.67-Br, 3-CH3_3
1-(p-Chlorobenzyl)-1-[4-(quinolin-2-ylmethoxy)phenyl]hydrazine C23_{23}H21_{21}ClN4_4O404.9p-Cl-benzyl, quinolinylmethoxy

Synthesis and Optimization Strategies

Proposed Synthetic Pathways

The synthesis of 2-hydrazino-7-methoxy-3-methylquinoline hydrochloride may follow methodologies adapted from patent US5274096A , which outlines hydrazine-quinoline derivative production:

  • Quinoline Functionalization:

    • Introduce the methoxy group at position 7 via nucleophilic aromatic substitution using methanol under acidic conditions.

    • Methylation at position 3 using methyl iodide in the presence of a base .

  • Hydrazine Incorporation:

    • Diazotization of a 2-amino precursor followed by reduction with sodium dithionite (Na2_2S2_2O4_4) to yield the hydrazino group .

  • Salt Formation:

    • Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Critical Reaction Parameters

  • Temperature Control: Diazotization requires maintenance at 0–5°C to prevent diazonium salt decomposition .

  • Solvent Selection: Acetonitrile and methanol are preferred for their ability to dissolve intermediates while minimizing side reactions .

  • Purification: Crystallization from ethanol-water mixtures enhances purity (>95%) .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Structural similarities to 3-ethyl-2-hydrazino-7-methoxyquinoline hydrochloride (a known antimicrobial agent) imply possible activity against Gram-positive bacteria. The methoxy group may disrupt microbial cell wall synthesis through chelation of essential metal ions .

Applications in Medicinal Chemistry

Drug Development Intermediates

The compound’s hydrazino group serves as a versatile handle for synthesizing heterocycles like pyrazoles and triazoles, which are prevalent in anticancer and antiviral agents .

Proteomics Research

Hydrazine derivatives are employed in chemical proteomics to label and isolate target proteins. The methoxy group’s electron-donating effects could improve labeling efficiency in live-cell assays .

Challenges and Future Directions

Stability Considerations

Hydrazino compounds are prone to oxidation, necessitating storage under inert atmospheres. Stabilization strategies include lyophilization or formulation with antioxidants like ascorbic acid .

Target Validation

In vivo studies are required to confirm hypothesized biological activities. Computational modeling (e.g., molecular docking) could prioritize high-potential targets like kinases or GPCRs .

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